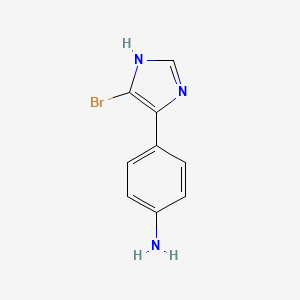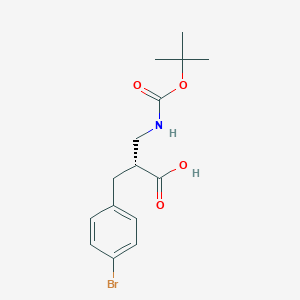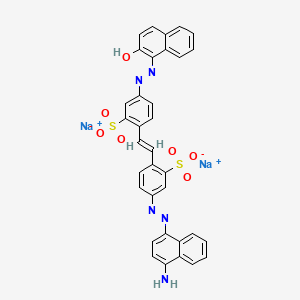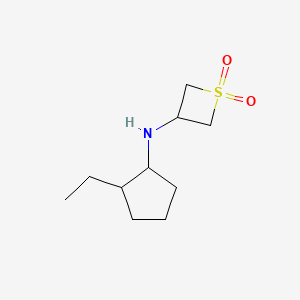
4-(5-bromo-1H-imidazol-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position and an aniline group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-imidazol-4-yl)aniline typically involves the formation of the imidazole ring followed by bromination and subsequent functionalization with an aniline group. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the one-pot oxidative condensation of ketones and amidines, which produces tri-substituted imidazoles in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for amination reactions, molecular oxygen for oxidative cyclization, and nickel catalysts for the addition to nitriles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed amination can produce aminoimidazoles, while oxidative cyclization can yield tri-substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-1H-imidazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of functional materials, including dyes for solar cells and other optical applications.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and aniline group can also influence the compound’s binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-imidazole: A simpler compound with a bromine atom at the 4-position of the imidazole ring.
4-(2-Bromophenyl)-1H-imidazole: A compound with a bromine atom at the 2-position of the phenyl ring attached to the imidazole.
Uniqueness
4-(5-Bromo-1H-imidazol-4-yl)aniline is unique due to the specific positioning of the bromine atom and the aniline group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of novel synthetic pathways and the development of new functional materials and pharmaceutical agents .
Eigenschaften
CAS-Nummer |
89260-47-9 |
|---|---|
Molekularformel |
C9H8BrN3 |
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
4-(5-bromo-1H-imidazol-4-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-9-8(12-5-13-9)6-1-3-7(11)4-2-6/h1-5H,11H2,(H,12,13) |
InChI-Schlüssel |
ALDUJKPZUHQTNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(NC=N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)




![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)








